Stavudine-13C-d3 is a deuterated and carbon-13 labeled analog of stavudine, a nucleoside reverse transcriptase inhibitor primarily used in the treatment of human immunodeficiency virus type 1 infections. This compound serves as an internal standard in mass spectrometry, facilitating the quantification of stavudine in various biological samples. The incorporation of stable isotopes enhances the precision of analytical techniques, making Stavudine-13C-d3 invaluable for pharmacokinetic studies and drug development research.
Stavudine-13C-d3 is synthesized from naturally occurring thymidine through chemical modifications that incorporate deuterium and carbon-13 isotopes. It is classified as a nucleoside analog and belongs to the broader category of antiviral agents, specifically targeting reverse transcriptase enzymes involved in viral replication .
The synthesis of Stavudine-13C-d3 generally begins with labeled thymidine. The process involves several key steps:
The reaction conditions are carefully controlled to optimize yield and purity, often monitored by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Stavudine-13C-d3 has a molecular formula of and a molecular weight of 228.22 g/mol. Its structural characteristics include:
The presence of deuterium and carbon-13 isotopes alters the physical properties slightly compared to non-labeled stavudine, aiding in analytical differentiation during experiments.
Stavudine-13C-d3 undergoes various chemical reactions akin to its non-labeled counterpart. Key reactions include:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium azide for substitution reactions.
Stavudine-13C-d3 functions similarly to stavudine by inhibiting HIV-1 reverse transcriptase. The mechanism involves:
This process is critical in understanding how stavudine-based therapies can effectively manage HIV infections.
Stavudine-13C-d3 exhibits several notable physical and chemical properties:
These properties make it suitable for use as an internal standard in mass spectrometry techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Stavudine-13C-d3 is widely utilized in scientific research with applications including:
These applications underscore its significance in advancing antiviral research and improving treatment strategies for HIV infections .
The development of Stavudine-¹³C-d₃ (2',3'-didehydro-3'-deoxythymidine-¹³C-d₃) necessitates precise isotopic placement to enable accurate pharmacokinetic and metabolic studies. Dual labeling with ¹³C and deuterium (²H) serves distinct purposes: ¹³C (stable carbon-13) provides a non-radioactive tracer for mass spectrometry detection due to its mass shift, while deuterium incorporation modifies pharmacokinetic properties by potentially retarding metabolic degradation at specific sites (isotope effect). In Stavudive-¹³C-d₃, deuterium atoms are typically incorporated at the 5-methyl group (-CD₃) of the thymine ring, a site vulnerable to oxidative metabolism. Concurrently, ¹³C is positioned at the C2' carbon of the deoxyribose moiety, a location distant from metabolic hotspots but integral to nucleoside structure. This dual-labeling strategy allows simultaneous tracking of the sugar and base components during in vivo metabolism, distinguishing parent compounds from metabolites [1] [4] [8].
Table 1: Isotopic Labeling Positions and Rationale in Stavudine-¹³C-d₃
| Isotope | Position | Purpose |
|---|---|---|
| ²H (D₃) | 5-methyl (C5-CH₃) | Retards oxidative metabolism; provides distinct mass signature |
| ¹³C | C2' of sugar | Tracks nucleoside backbone integrity without altering reactivity |
| ¹³C/²H | Dual positions | Enables independent quantification of metabolic cleavage pathways |
This design minimizes isotopic exchange risks while maximizing tracer utility in mass spectrometry-based assays, as demonstrated in analogous nucleoside reverse transcriptase inhibitors like Zidovudine-¹³C-d₃ [1].
Synthesis routes for isotopically labeled stavudine bifurcate into chemical synthesis and chemoenzymatic pathways.
Chemical Synthesis: The most robust method involves multi-step organic reactions starting from isotopically enriched precursors. For stavudine-¹³C-d₃, ¹³C-labeled acetaldehyde or glycolaldehyde serves as the C2' carbon source, reacted with protected ribose derivatives. Deuterium incorporation at the 5-methyl group employs LiAlD₄ reduction of a thymine-5-carboxylic acid intermediate or catalytic deuteration of a 5-vinyl precursor. Key steps include Vorbrüggen glycosylation to form the N-glycosidic bond between the deuterated thymine base and the ¹³C-labeled sugar, followed by selective 3'-deoxygenation and 2',3'-dehydration [1] [4]. Challenges include controlling stereochemistry at the anomeric carbon and minimizing racemization.
Chemoenzymatic Synthesis: This hybrid approach leverages enzymes for stereospecific glycosylation. Thymidine phosphorylase or purine nucleoside phosphorylase catalyzes the transglycosylation between a deuterated thymine base (e.g., [²H₃]-thymine) and a ¹³C-labeled sugar donor (e.g., 2-deoxy-D-ribose-¹³C). Subsequent chemical steps introduce the 2',3'-unsaturation. While enzymatically catalyzed glycosylation ensures β-stereoselectivity, it requires optimization of reaction conditions (pH, temperature, co-solvents) to accommodate non-natural isotopes [3] [7].
Table 2: Comparison of Stavudine-¹³C-d₃ Synthesis Methods
| Method | Key Advantages | Limitations |
|---|---|---|
| Chemical Synthesis | High yield (>60%); scalable | Requires chiral resolution; complex purification |
| Chemoenzymatic | Stereospecific; fewer protection steps | Enzyme inhibition by organic solvents; lower yield (30-45%) |
Enzymatic phosphorylation studies using human thymidine kinase 1 confirm that 4'-ethynyl D4T analogs (structurally similar to stavudine) retain phosphorylation efficiency, validating enzymatic compatibility with modified nucleosides [3].
Deuterium labeling at the thymine 5-methyl position (-CH₃ → -CD₃) faces challenges:
Optimization strategies include:
Reaction monitoring via LC-MS ensures deuterium incorporation ≥99% atom D, critical for avoiding metabolic data skewing from protiated impurities [4] [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6